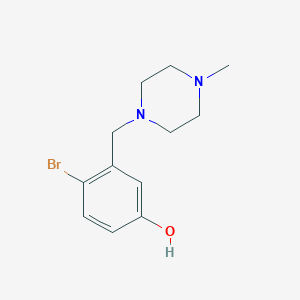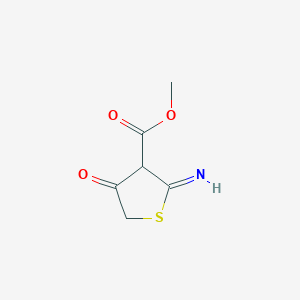
3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-amino-1H-pyrazole with a suitable benzonitrile derivative. One common method is the condensation reaction between 4-amino-1H-pyrazole and 3-chloromethylbenzonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile group produces primary amines .
Aplicaciones Científicas De Investigación
3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways and receptor functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-methyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((4-phenyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((4-chloro-1H-pyrazol-1-yl)methyl)benzonitrile
Uniqueness
3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the presence of the amino group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .
Propiedades
Fórmula molecular |
C11H10N4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-[(4-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-9-2-1-3-10(4-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2 |
Clave InChI |
DSBXCIXDUULTMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)

![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

